Azanium;formaldehyde;phenoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azanium;formaldehyde;phenoxide is a compound that combines three distinct chemical entities: azanium (NH4+), formaldehyde (CH2O), and phenoxide (C6H5O-). Each of these components contributes unique properties to the compound, making it a subject of interest in various fields of chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of azanium;formaldehyde;phenoxide typically involves the reaction of ammonium hydroxide (NH4OH) with formaldehyde and phenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{NH}_4\text{OH} + \text{CH}_2\text{O} + \text{C}_6\text{H}_5\text{OH} \rightarrow \text{NH}_4^+ + \text{CH}_2\text{O} + \text{C}_6\text{H}_5\text{O}^- ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Additionally, green chemistry approaches, such as the use of aqueous hydrogen peroxide as an oxidant, can be employed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Azanium;formaldehyde;phenoxide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products
Oxidation: Quinones
Reduction: Phenols
Substitution: Halogenated, nitrated, and sulfonated phenols
Wissenschaftliche Forschungsanwendungen
Azanium;formaldehyde;phenoxide finds applications in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, including its role in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of azanium;formaldehyde;phenoxide involves its interaction with molecular targets through various pathways:
Vergleich Mit ähnlichen Verbindungen
Azanium;formaldehyde;phenoxide can be compared with other phenolic compounds and formaldehyde derivatives:
Formaldehyde: A simple aldehyde that can form cross-links but does not possess the aromatic properties of phenoxide.
Ammonium Hydroxide: Provides the azanium ion but lacks the reactivity associated with phenoxide and formaldehyde.
Similar Compounds
- Phenol (C6H5OH)
- Formaldehyde (CH2O)
- Ammonium Hydroxide (NH4OH)
Eigenschaften
CAS-Nummer |
55426-39-6 |
---|---|
Molekularformel |
C7H11NO2 |
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
azanium;formaldehyde;phenoxide |
InChI |
InChI=1S/C6H6O.CH2O.H3N/c7-6-4-2-1-3-5-6;1-2;/h1-5,7H;1H2;1H3 |
InChI-Schlüssel |
DTCDQFXKTVPDBK-UHFFFAOYSA-N |
Kanonische SMILES |
C=O.C1=CC=C(C=C1)[O-].[NH4+] |
Verwandte CAS-Nummern |
55426-39-6 35297-54-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.